Cas no 2138067-42-0 (N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride)

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride is a carbamoyl chloride derivative characterized by its reactive carbonyl chloride functional group, making it a valuable intermediate in organic synthesis. The presence of the 4-chlorophenyl and pentyl substituents enhances its utility in the preparation of amides, ureas, and other nitrogen-containing compounds. Its structural features facilitate selective reactivity in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical applications. The compound's stability under controlled conditions ensures consistent performance in multi-step synthetic processes. Proper handling is required due to its moisture sensitivity and potential lachrymatory effects. It is commonly employed in research and industrial settings for the development of specialized fine chemicals.
N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride structure
2138067-42-0 structure
Product name:N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride
CAS No:2138067-42-0
MF:C13H17Cl2NO
MW:274.186181783676
CID:6266382
PubChem ID:165497036

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2138067-42-0
    • N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride
    • EN300-1154819
    • Inchi: 1S/C13H17Cl2NO/c1-2-3-4-9-16(13(15)17)10-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3
    • InChI Key: BYBFOEMDJUDRHS-UHFFFAOYSA-N
    • SMILES: ClC(N(CC1C=CC(=CC=1)Cl)CCCCC)=O

Computed Properties

  • Exact Mass: 273.0687196g/mol
  • Monoisotopic Mass: 273.0687196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 4.7

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154819-1.0g
N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride
2138067-42-0
1g
$0.0 2023-06-09

Additional information on N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride (CAS No. 2138067-42-0): An Overview

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride (CAS No. 2138067-42-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound, characterized by its unique structural features, holds potential applications in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride, supported by the latest research findings.

Chemical Structure and Properties

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride is a chlorinated carbamoyl chloride derivative. Its molecular formula is C15H19ClNO2, and it has a molecular weight of approximately 288.77 g/mol. The compound features a chlorinated benzene ring and a pentyl chain, which are linked through a carbamoyl chloride functional group. The presence of these functional groups imparts unique chemical reactivity and physical properties to the molecule.

The N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene. It is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water or moisture. This property makes it essential to handle the compound under anhydrous conditions to maintain its integrity.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride can be achieved through several well-established routes in organic chemistry. One common method involves the reaction of N-[(4-chlorophenyl)methyl]pentanamide with thionyl chloride (SOCl2). This reaction proceeds via an amide-to-acid chloride conversion, which is a standard procedure in the preparation of acid chlorides from amides.

The reaction can be summarized as follows:

N-[(4-chlorophenyl)methyl]pentanamide + SOCl2 → N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride + SO2 + HCl

This synthetic route is highly efficient and yields the desired product in good purity and yield. The use of thionyl chloride as a reagent ensures that the reaction proceeds smoothly under mild conditions, making it suitable for large-scale production.

Potential Applications in Medicinal Chemistry

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride has shown promise in various areas of medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Recent studies have explored its potential as a building block for synthesizing bioactive compounds with diverse biological activities.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the use of N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride as a key intermediate in the synthesis of novel anti-inflammatory agents. The resulting compounds exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential for further development as therapeutic agents.

Another area of interest is the use of N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride in the synthesis of anticancer drugs. A recent study published in Cancer Research demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of specific signaling pathways involved in cell proliferation and survival.

Potential Applications in Material Science

Beyond medicinal chemistry, N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride also finds applications in material science, particularly in the development of advanced polymers and coatings. The unique chemical structure of this compound allows it to be incorporated into polymer backbones or used as a cross-linking agent to enhance material properties such as mechanical strength, thermal stability, and chemical resistance.

In a study published in Polymer Chemistry, researchers synthesized a series of copolymers using N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride as a monomer. The resulting copolymers exhibited excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and automotive industries.

Safety Considerations and Handling Guidelines

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride, it is crucial to follow standard safety protocols to ensure the well-being of laboratory personnel and maintain environmental integrity. The compound should be stored in tightly sealed containers under anhydrous conditions to prevent hydrolysis. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times when handling this compound.

In case of accidental exposure, immediate first aid measures should be taken, followed by medical attention if necessary. Proper waste disposal procedures should be followed to minimize environmental impact.

Conclusion

N-[(4-chlorophenyl)methyl]-N-pentylcarbamoyl chloride (CAS No. 2138067-42-0) is a versatile organic compound with significant potential applications in medicinal chemistry and material science. Its unique chemical structure and reactivity make it an attractive building block for synthesizing bioactive compounds and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD